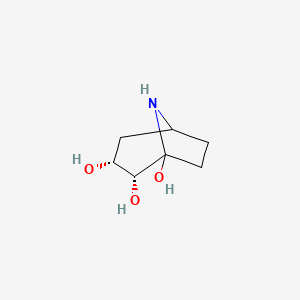
Calystegin A3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calystegin A3 is a member of piperidines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis from Glucose : Calystegin A3 has been successfully synthesized from D-glucose, highlighting the potential for bio-based production methods. This synthesis involves a zinc-mediated tandem reaction and ring-closing olefin metathesis, confirming the natural product's absolute configuration (Monrad, Pipper, & Madsen, 2009).
- Chiral Pool Synthesis : Another approach for synthesizing Calystegin A3 involves using 2-deoxy-d-glucose and a diastereoselective allylation protocol. This method consists of 17 steps and offers an alternative synthesis pathway (Rasmussen & Jensen, 2011).
Biological and Pharmacological Activities
- α-Glucosidase Inhibition : Calystegin A3, along with other calystegines, has been studied for its potential to inhibit human intestinal α-glucosidases, enzymes crucial in carbohydrate metabolism. This inhibition could be significant for diabetes mellitus type 2 treatment. However, Calystegin A3 showed low in vitro enzyme inhibition compared to others like Calystegin B2 (Jocković et al., 2013).
- Glycosidase Inhibition Mechanism : Calystegines, including Calystegin A3, demonstrate glycosidase inhibitory properties, which are relevant in therapeutic applications targeting diseases like cancer, viral infections, and diabetes. Understanding the molecular basis of this inhibition is crucial for developing targeted therapies (Aguilar et al., 2008).
Occurrence and Analysis in Plants
- Presence in Tomato Varieties : Calystegin A3, among other calystegines, has been analyzed in several tomato varieties. Its concentration varies across different varieties, making it a potential marker for plant classification and breeding programs (Romera-Torres et al., 2019).
- Analysis in Potato Tubers : The study of calystegines in genetically engineered potatoes with altered carbohydrate metabolism revealed that calystegine levels respond to such genetic modifications, indicating a link between carbohydrate metabolism and calystegine biosynthesis (Richter, Sonnewald, & Dräger, 2007).
Molecular Studies
- Tropinone Reductase II Characterization : A study on tropinone reductase II, a key enzyme in calystegine biosynthesis, provides insights into the metabolic pathways leading to Calystegin A3 and its relationship with other tropane alkaloids. This helps in understanding the biosynthesis and regulation of such compounds in plants (Keiner et al., 2002).
Propiedades
Nombre del producto |
Calystegin A3 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R,3R)-8-azabicyclo[3.2.1]octane-1,2,3-triol |
InChI |
InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4?,5-,6-,7?/m1/s1 |
Clave InChI |
XOCBOVUINUHZJA-RKXXOXFUSA-N |
SMILES isomérico |
C1CC2([C@@H]([C@@H](CC1N2)O)O)O |
SMILES canónico |
C1CC2(C(C(CC1N2)O)O)O |
Sinónimos |
calystegine A3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
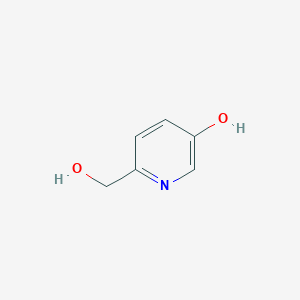
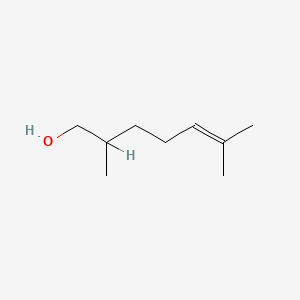
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)


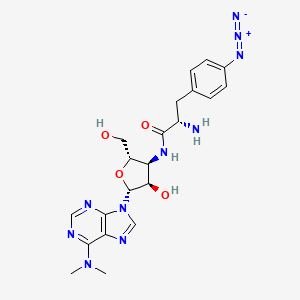
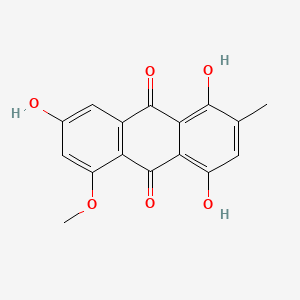
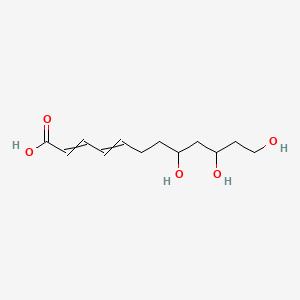

![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)

